molecular formula C21H22F3N5O2 B11048233 1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11048233
M. Wt: 433.4 g/mol
InChI Key: KJHSUPLAYGIXNY-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Industrial-scale production methods remain proprietary, but they likely involve efficient and scalable synthetic processes.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

      Major Products: These reactions may yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Investigating the compound’s reactivity, stability, and novel derivatives.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Exploring potential pharmacological properties (e.g., anticancer, antimicrobial).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular targets (e.g., enzymes, receptors).

      Pathways: It may modulate signaling pathways (e.g., kinase pathways, metabolic pathways).

      Further Research: Detailed studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., the trifluoromethyl-pyrimidine group).

      Similar Compounds: While I don’t have a direct list, related compounds may include other pyrrolidine-piperazine hybrids or molecules with similar functional groups.

    Properties

    Molecular Formula

    C21H22F3N5O2

    Molecular Weight

    433.4 g/mol

    IUPAC Name

    1-(4-methylphenyl)-3-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrrolidine-2,5-dione

    InChI

    InChI=1S/C21H22F3N5O2/c1-13-3-5-15(6-4-13)29-19(30)11-16(20(29)31)27-7-9-28(10-8-27)18-12-17(21(22,23)24)25-14(2)26-18/h3-6,12,16H,7-11H2,1-2H3

    InChI Key

    KJHSUPLAYGIXNY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C

    Origin of Product

    United States

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